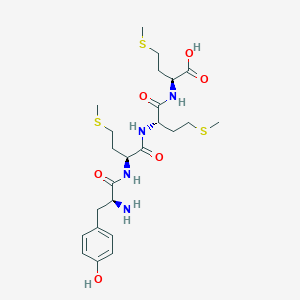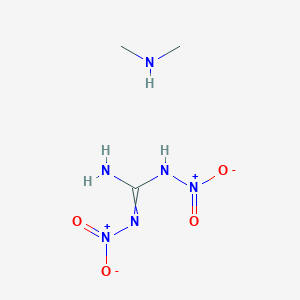
N,N''-Dinitroguanidine--N-methylmethanamine (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’'-Dinitroguanidine–N-methylmethanamine (1/1) is a chemical compound with the molecular formula C3H10N6O4. It is a combination of 1,3-dinitroguanidine and N-methylmethanamine in a 1:1 ratio
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’'-Dinitroguanidine–N-methylmethanamine involves the nitration of guanidine with nitric acid and its mixtures with sulfuric acid and oleum . The reaction conditions typically require careful control of temperature and acidity to ensure the desired product is obtained. The resulting 1,3-dinitroguanidine is then combined with N-methylmethanamine to form the final compound.
Industrial Production Methods
Industrial production of N,N’'-Dinitroguanidine–N-methylmethanamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of advanced purification techniques is also common to remove any impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’'-Dinitroguanidine–N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo substitution reactions where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include derivatives of guanidine and methanamine, with modifications to the nitro groups and other functional groups.
Wissenschaftliche Forschungsanwendungen
N,N’'-Dinitroguanidine–N-methylmethanamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N,N’'-Dinitroguanidine–N-methylmethanamine involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes and proteins, leading to changes in their activity and function. The nitro groups play a crucial role in these interactions, influencing the compound’s reactivity and biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dinitroguanidine: Similar in structure but differs in the position of the nitro groups.
N-Methylmethanimine: Contains a methyl group attached to an imine, making it structurally similar but functionally different.
Uniqueness
N,N’'-Dinitroguanidine–N-methylmethanamine is unique due to its combination of nitroguanidine and methylmethanamine, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
666736-90-9 |
|---|---|
Molekularformel |
C3H10N6O4 |
Molekulargewicht |
194.15 g/mol |
IUPAC-Name |
1,2-dinitroguanidine;N-methylmethanamine |
InChI |
InChI=1S/C2H7N.CH3N5O4/c1-3-2;2-1(3-5(7)8)4-6(9)10/h3H,1-2H3;(H3,2,3,4) |
InChI-Schlüssel |
ZUPLOSXYIWWYOV-UHFFFAOYSA-N |
Kanonische SMILES |
CNC.C(=N[N+](=O)[O-])(N)N[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


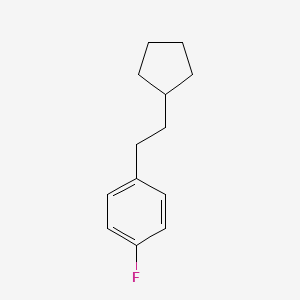
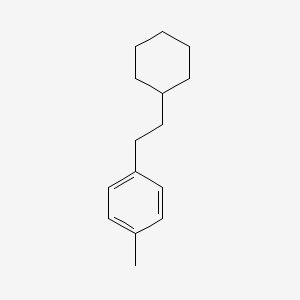
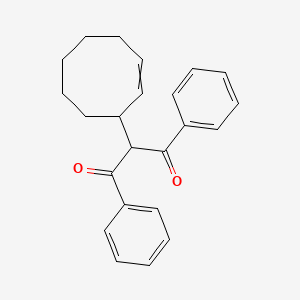
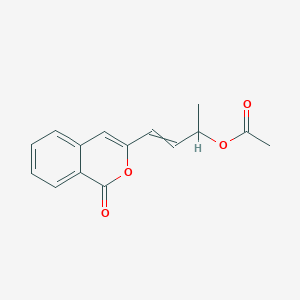
![6-Bromo-2-{4-[(2-methoxyethoxy)methoxy]phenyl}-1,3-benzothiazole](/img/structure/B12535144.png)

![1-(2,5-Dimethylphenyl)-2-[(propan-2-yl)amino]propan-1-ol](/img/structure/B12535166.png)
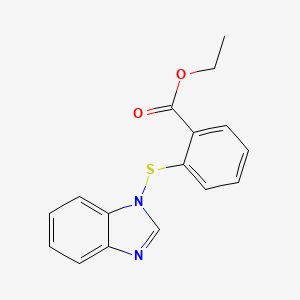
![1-Naphthalenesulfonic acid, 6-amino-4-hydroxy-3-[2-[4-[2-(4-sulfophenyl)diazenyl]phenyl]diazenyl]-](/img/structure/B12535184.png)
![Ethanone, 1-[4-[(4-chlorophenyl)ethynyl]phenyl]-](/img/structure/B12535190.png)
![(1R,2R)-N~1~,N~2~-Bis[(1S)-1-phenylethyl]cyclohexane-1,2-diamine](/img/structure/B12535198.png)
![2-Azetidinone, 3,3-dimethyl-1-phenyl-4-[4-(trifluoromethyl)phenyl]-](/img/structure/B12535208.png)
